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molecular formula C19H17ClFN5S B1679805 5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile CAS No. 866206-54-4

5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile

Cat. No. B1679805
M. Wt: 401.9 g/mol
InChI Key: IENZFHBNCRQMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612078B2

Procedure details

The title compound was prepared (392 mg, 41%) from 6-chloro-N-(piperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride (655 mg, 2.4 mmol) and 2-fluoro-5-formylbenzonitrile (399 mg, 2.7 mmol) by following the general procedure described for Preparation 11. 1H NMR (400 MHz, CDCl3) δ 8.43 (s, 1H), 7.63 (m, 1H), 7.55 (m, 1H), 7.16 (m, 1H), 7.00 (s, 1H), 4.93 (d, 1H), 4.19 (m, 1H), 3.50 (s, 2H), 2.83 (d, 2H), 2.23 (dt, 2H), 2.10 (d, 2H), 1.59 (m, 2H); MS (ESI) m/z: Calculated for C19H18ClFN5S, 402.1; Observed: 402.2 (M++1).
Name
6-chloro-N-(piperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride
Quantity
655 mg
Type
reactant
Reaction Step One
Quantity
399 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[Cl:3][C:4]1[S:19][C:7]2[N:8]=[CH:9][N:10]=[C:11]([NH:12][CH:13]3[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]3)[C:6]=2[CH:5]=1.[F:20][C:21]1[CH:28]=[CH:27][C:26]([CH:29]=O)=[CH:25][C:22]=1[C:23]#[N:24]>>[Cl:3][C:4]1[S:19][C:7]2[N:8]=[CH:9][N:10]=[C:11]([NH:12][CH:13]3[CH2:14][CH2:15][N:16]([CH2:29][C:26]4[CH:27]=[CH:28][C:21]([F:20])=[C:22]([CH:25]=4)[C:23]#[N:24])[CH2:17][CH2:18]3)[C:6]=2[CH:5]=1 |f:0.1.2|

Inputs

Step One
Name
6-chloro-N-(piperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride
Quantity
655 mg
Type
reactant
Smiles
Cl.Cl.ClC1=CC2=C(N=CN=C2NC2CCNCC2)S1
Name
Quantity
399 mg
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described for Preparation 11

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(N=CN=C2NC2CCN(CC2)CC=2C=CC(=C(C#N)C2)F)S1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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